An In-Depth Technical Guide to the Physicochemical Properties of 4-Tert-butyl-4'-iodobenzophenone
An In-Depth Technical Guide to the Physicochemical Properties of 4-Tert-butyl-4'-iodobenzophenone
Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 4-Tert-butyl-4'-iodobenzophenone, a diaryl ketone of significant interest to researchers in medicinal chemistry and materials science. The presence of a bulky tert-butyl group and a versatile iodine atom imparts unique characteristics that are critical for its application as a synthetic intermediate. This document details the compound's structural features, core physical properties, and spectroscopic signature. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise determination of these properties, ensuring scientific integrity and reproducibility for drug development professionals and academic researchers.
Introduction
4-Tert-butyl-4'-iodobenzophenone belongs to the benzophenone class of organic compounds, characterized by a central carbonyl group bonded to two phenyl rings. Its strategic disubstitution at the para positions makes it a valuable and versatile building block. The tert-butyl group serves as a bulky, lipophilic moiety that can enhance solubility in non-polar organic solvents and provide steric hindrance, influencing molecular packing and reactivity. The iodo-substituent is a key functional handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental to modern drug discovery and the synthesis of complex organic materials.
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use. These properties—including melting point, solubility, and spectroscopic characteristics—dictate its handling, purification, reaction conditions, and ultimately, its suitability for specific applications. This guide is structured to provide not only the core data but also the causal reasoning behind the experimental methodologies used for their validation.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical compound is to establish its precise molecular structure and associated identifiers.
Chemical Structure
The structure consists of a benzophenone core with a tert-butyl group on one phenyl ring and an iodine atom on the other, both at the para (4 and 4') positions.
Caption: Chemical structure of 4-Tert-butyl-4'-iodobenzophenone.
Compound Identifiers
| Identifier | Value |
| IUPAC Name | (4-(tert-butyl)phenyl)(4-iodophenyl)methanone |
| Molecular Formula | C₁₇H₁₇IO |
| Molecular Weight | 376.22 g/mol |
| CAS Number | 178499-53-7 (Provisional) |
Fundamental Physicochemical Properties
The bulk properties of the compound are summarized below. These values are critical for designing purification strategies, selecting appropriate solvent systems, and ensuring safe handling.
| Property | Expected Value / Observation | Rationale & Significance |
| Physical State | White to off-white crystalline solid | Symmetrical, high molecular weight benzophenones are typically solids at standard temperature and pressure. |
| Melting Point | Expected >100 °C | The rigid, planar structure and potential for intermolecular interactions suggest a relatively high melting point. Purity significantly affects this value; impurities typically depress and broaden the melting range[1]. |
| Boiling Point | > 300 °C (at 760 mmHg, with decomposition) | High molecular weight and strong intermolecular forces lead to a high boiling point. Vacuum distillation is required to prevent thermal degradation. |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and aromatic solvents (toluene). Sparingly soluble in alcohols (methanol, ethanol). Insoluble in water. | The large non-polar surface area from the aromatic rings and tert-butyl group governs its solubility in organic solvents[2]. The polar ketone group offers minimal contribution to aqueous solubility. Insoluble in water[3][4]. |
| logP (o/w) | Estimated > 4.0 | The octanol/water partition coefficient (logP) is a key indicator of lipophilicity. The high value, driven by the two aromatic rings, tert-butyl group, and iodine, is critical for predicting membrane permeability in drug development contexts. |
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an irrefutable fingerprint for structural confirmation and purity assessment. The expected spectral data for 4-Tert-butyl-4'-iodobenzophenone are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR (400 MHz, CDCl₃):
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δ 7.70-7.85 (m, 4H): This multiplet region is expected to contain the aromatic protons. The two doublets corresponding to the protons ortho to the carbonyl group will be deshielded due to the ketone's electron-withdrawing effect.
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δ 7.45-7.60 (m, 4H): The remaining aromatic protons are expected in this region. The protons on the iodinated ring will show distinct splitting patterns.
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δ 1.35 (s, 9H): A sharp singlet with an integration of 9H is the characteristic signal for the magnetically equivalent protons of the tert-butyl group.
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¹³C NMR (101 MHz, CDCl₃):
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δ ~195 ppm: The carbonyl carbon (C=O) signal, which is highly deshielded and typically appears in this region for benzophenones[5].
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δ 125-140 ppm: A complex region containing multiple signals for the 12 aromatic carbons. The carbon attached to the iodine atom (ipso-carbon) is expected to appear upfield (around 95-105 ppm) due to the 'heavy atom effect'[6].
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δ ~35 ppm: The quaternary carbon of the tert-butyl group.
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δ ~31 ppm: The three equivalent methyl carbons of the tert-butyl group.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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~1650-1670 cm⁻¹ (strong, sharp): This is the characteristic absorption for the C=O (ketone) stretching vibration. Its position indicates conjugation with the two aromatic rings.
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~3000-3100 cm⁻¹ (medium): Aromatic C-H stretching vibrations.
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~2850-2970 cm⁻¹ (medium-strong): Aliphatic C-H stretching from the tert-butyl group.
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~1580-1600 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.
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~800-850 cm⁻¹ (strong): Out-of-plane C-H bending, indicative of 1,4-disubstitution on the phenyl rings.
Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 376, corresponding to the molecular weight of the compound.
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Key Fragments: Expect fragmentation patterns corresponding to the loss of key groups, such as the tert-butyl group ([M-57]⁺), the iodine atom ([M-127]⁺), and characteristic benzoyl fragments. The presence of iodine will not produce a significant M+2 peak as seen with bromine or chlorine.
Experimental Protocols
The following protocols describe standardized, self-validating procedures for determining the key physicochemical properties discussed. Adherence to these methods ensures the generation of accurate and reliable data.
Protocol for Melting Point Determination
This protocol uses the capillary tube method, a standard for determining the melting range of a crystalline solid, which serves as a crucial indicator of purity[1].
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Methodology:
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System Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of each test solvent (e.g., water, ethanol, dichloromethane).
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Addition of Solute: Add an excess amount of 4-Tert-butyl-4'-iodobenzophenone to each vial, ensuring a significant amount of undissolved solid remains. This ensures that a saturated solution is formed.
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Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the vials for at least 24 hours to allow the system to reach equilibrium.
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Sample Withdrawal: After equilibration, let the vials stand undisturbed until the excess solid has settled. Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette.
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Isolation of Solute: Transfer the aliquot to a pre-weighed vial. Remove the solvent completely using a rotary evaporator or by evaporation under a stream of nitrogen.
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Quantification: Place the vial in a vacuum oven to remove any residual solvent until a constant weight is achieved. Weigh the vial containing the dried solute.
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Calculation: Subtract the initial weight of the vial from the final weight to determine the mass of the dissolved solid. Express the solubility in units of g/L or mg/mL.
Conclusion
4-Tert-butyl-4'-iodobenzophenone is a synthetic intermediate with a well-defined set of physicochemical properties that are crucial for its application in research and development. Its solid-state nature, predictable solubility profile, and distinct spectroscopic fingerprint make it a tractable compound for synthetic chemists. The tert-butyl and iodo functionalities provide levers for tuning properties and enabling further chemical transformations, respectively. The experimental protocols detailed in this guide provide a robust framework for researchers to verify the identity, purity, and key physical characteristics of this compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
- University of Colorado, Boulder. (n.d.). Melting Point Determination.
- Nichols, L. (n.d.). Experiment 3: Determination of the Melting Point. University of Al-Mustansiriyah.
- BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound.
- Al-Dahhan, W. H. (2021, September 19). Experiment (1) Determination of Melting Points. University of Basrah.
- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.
- Not V. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.
- Ouyang, J., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
- National Oceanic and Atmospheric Administration. (n.d.). 4-TERT-BUTYL PHENOL. CAMEO Chemicals.
- ChemicalBook. (n.d.). Benzophenone(119-61-9) 13C NMR spectrum.
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The Good Scents Company. (n.d.). 4-tert-butyl phenol. [Link]
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